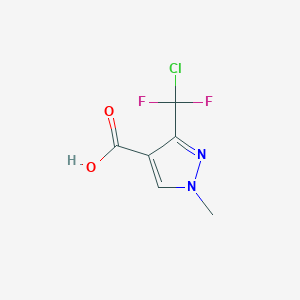
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable pyrazole precursor with chlorodifluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like triphenylphosphine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, carboxylates, alcohols, and coupled products with various functional groups.
Applications De Recherche Scientifique
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (bromodifluoromethyl)trimethylsilane
- (trifluoromethyl)trimethylsilane
- 1,1-difluoroalkenes
Uniqueness
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid is unique due to the presence of both chlorodifluoromethyl and carboxylic acid groups, which provide a combination of reactivity and binding properties not commonly found in other similar compounds . This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H5ClF2N2O2 |
|---|---|
Poids moléculaire |
210.56 g/mol |
Nom IUPAC |
3-[chloro(difluoro)methyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5ClF2N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13) |
Clé InChI |
ZIVIHXAFVHRBRC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(F)(F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



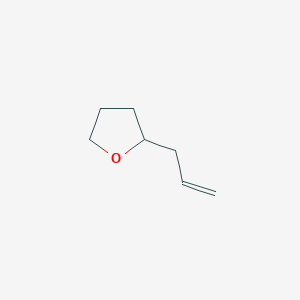


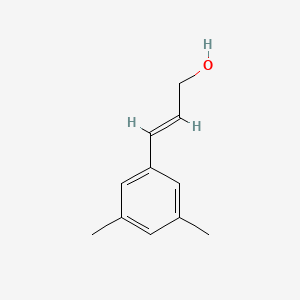
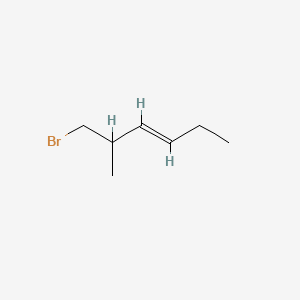





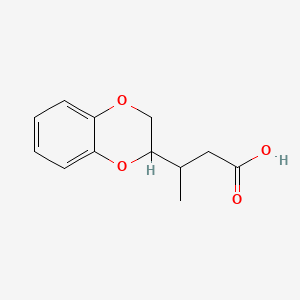
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)

